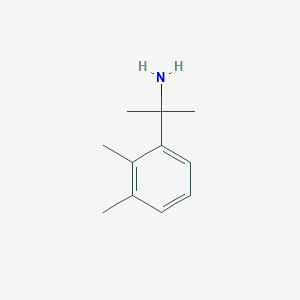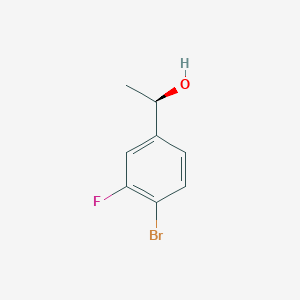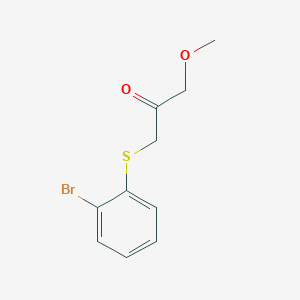
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is a chemical compound with a molecular formula of C7H16N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine typically involves the reaction of pyrrolidine with a suitable precursor, such as (S)-2-chloropropan-1-amine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to maintain high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2s)-2-(Pyrrolidin-1-yl)butan-1-amine
- (2s)-2-(Pyrrolidin-1-yl)ethan-1-amine
- (2s)-2-(Pyrrolidin-1-yl)pentan-1-amine
Uniqueness
(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activity.
Properties
CAS No. |
878155-52-3 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2S)-2-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI Key |
GUHQLUWDOMXRGQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN)N1CCCC1 |
Canonical SMILES |
CC(CN)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


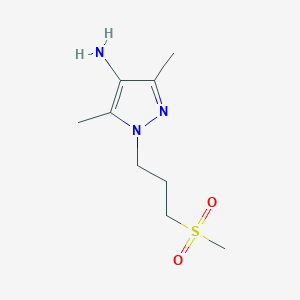
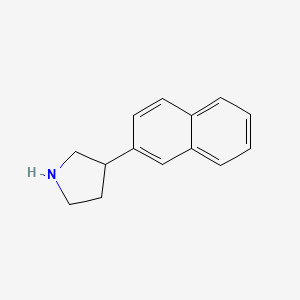
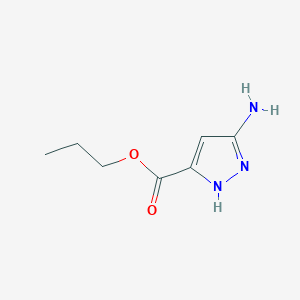
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
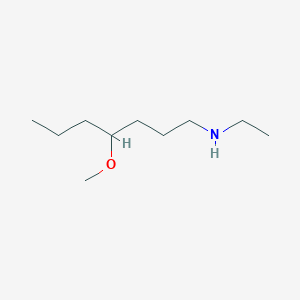
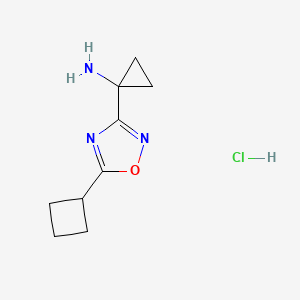
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)


